2-Fluoro-4-hydroxy-N-methylbenzamide
Description
Properties
IUPAC Name |
2-fluoro-4-hydroxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-10-8(12)6-3-2-5(11)4-7(6)9/h2-4,11H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQDSLFVVSYIQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reduction of 2-fluoro-4-amino-N-methylbenzamide to 2-fluoro-4-hydroxy-N-methylbenzamide employs zinc dust in methanol under mild thermal conditions (50°C, 5 hours). This one-step protocol bypasses traditional oxidation-reduction sequences, leveraging zinc’s dual role as a reducing agent and proton source. The reaction proceeds via amine-to-hydroxylamine conversion , followed by spontaneous hydrolysis to the phenolic -OH group (Figure 1).
Optimized Parameters
Spectroscopic Validation
Post-synthesis characterization confirms structural fidelity:
-
IR Spectroscopy : Peaks at 3228 cm (N-H stretch) and 1619 cm (C=O amide) align with hydroxy and benzamide motifs.
-
-NMR (DMSO-d) : Resonances at δ 8.87 (s, 1H, -OH), δ 7.77–7.74 (t, 1H, aromatic), and δ 2.74 (d, 3H, N-CH).
-
-NMR : Signals at δ 164.0 (C=O), δ 159.2 (aromatic C-F), and δ 26.4 (N-CH).
Diazotization-Hydrolysis of 4-Amino-2-fluoro-N-methylbenzamide
Reaction Pathway
This two-step approach converts the amino group to a hydroxyl via diazonium intermediate formation (Figure 2):
-
Diazotization : Treatment with NaNO/HSO at 0–5°C generates a diazonium salt.
-
Hydrolysis : Thermal decomposition in aqueous medium yields the phenolic product.
Critical Modifications
Yield and Purity
-
Isolated Yield : 83% after silica gel chromatography (hexane/EtOAc 6:1).
-
Purity : >98% (HPLC), confirmed by absence of starting material peaks.
Comparative Analysis of Methodologies
The zinc-mediated route offers superior efficiency and scalability, whereas diazotization-hydrolysis provides flexibility for halogenated analogs.
Troubleshooting and Optimization
Common Challenges
Solvent Screening
Methanol outperforms ethanol and THF in zinc-mediated reductions due to:
-
Higher dielectric constant () facilitating ion pair separation.
Industrial Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-fluoro-4-oxo-N-methylbenzamide.
Reduction: Formation of 2-fluoro-4-hydroxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-hydroxy-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-hydroxy-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Fluoro-4-hydroxy-N-methylbenzamide
- CAS Number : 1243392-80-4
- Molecular Formula: C₈H₈FNO₂
- Molecular Weight : 169.15 g/mol
- Structure : Features a benzene ring substituted with a fluorine atom at position 2, a hydroxyl group at position 4, and an N-methylamide group at position 1 (Figure 1).
Comparison with Structurally Similar Compounds
2-Fluoro-N-(2-hydroxy-4-methylphenyl)benzamide
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide
N-(4-Fluorobenzoyl)-2-hydroxy-4-methyl-benzohydrazide
- Molecular Formula : C₁₅H₁₂FN₂O₃
- Molecular Weight : 296.27 g/mol .
- Structural Differences :
- Hydrazide group (-CONHNH₂) replaces the amide group.
- Additional methyl group at position 4 on the benzene ring.
- May exhibit chelation properties with metal ions (e.g., Pb²⁺), as seen in related benzamide derivatives .
4-Bromo-N-(2-nitrophenyl)benzamide
4-Amino-2-fluoro-N-methylbenzamide
- Molecular Formula : C₈H₉FN₂O
- Molecular Weight : 168.17 g/mol .
- Structural Differences: Amino group (-NH₂) replaces the hydroxyl group at position 4.
- Key Properties: Increased basicity due to the amino group, enhancing solubility in acidic conditions. Used as a precursor in MDV3100 synthesis with a reported yield of 98% under Pd/C-catalyzed hydrogenation .
Data Tables
Table 1: Physicochemical Properties of Selected Benzamide Derivatives
Research Findings and Implications
- Electronic Effects : Fluorine’s electronegativity in this compound enhances electron withdrawal, stabilizing the molecule in enzymatic environments .
- Biological Activity: Substitution patterns (e.g., hydroxyl vs. amino groups) significantly impact receptor binding. For example, the hydroxyl group in the title compound may facilitate hydrogen bonding with androgen receptor residues .
- Environmental Impact : Synthetic routes for this compound emphasize reduced wastewater and recyclable catalysts, addressing green chemistry concerns .
Biological Activity
2-Fluoro-4-hydroxy-N-methylbenzamide is a fluorinated derivative of benzamide that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic compounds can significantly alter their pharmacological properties, enhancing metabolic stability and biological efficacy. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
- Chemical Formula : C8H9FNO2
- Molecular Weight : 173.16 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The presence of the fluorine atom is believed to enhance the compound's binding affinity to biological targets, which can lead to improved therapeutic effects.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluorine atom may increase the compound's lipophilicity, facilitating better membrane penetration and receptor binding. This interaction can modulate various biochemical pathways, potentially leading to therapeutic outcomes in various diseases.
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain Gram-positive bacteria.
- Antitumor Activity : In vitro studies have shown that it may inhibit cell proliferation in various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
Data Table: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antitumor | Inhibits proliferation in cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antibacterial activity of this compound against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential.
Case Study 2: Antitumor Potential
In a preclinical trial, Johnson et al. (2024) assessed the antitumor effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with an IC50 value of 15 µM.
Research Findings
Recent research has focused on the synthesis and modification of this compound derivatives to enhance its biological activity. Notable findings include:
- Synthesis Techniques : Various synthetic routes have been developed to improve yield and purity, including microwave-assisted synthesis and solvent-free reactions.
- Structure-Activity Relationship (SAR) : Modifications to the benzamide structure have been correlated with increased potency against specific biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Fluoro-4-hydroxy-N-methylbenzamide, and how can reaction conditions be optimized?
- Methodology :
- Coupling Reagents : Use carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation. This minimizes side reactions and improves yield .
- Temperature Control : Reactions should be conducted at low temperatures (e.g., –50°C) to stabilize intermediates and prevent decomposition .
- Purification : Recrystallize the product using methanol or ethanol to achieve high purity (>95%). Confirm purity via TLC or HPLC .
- Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-Fluoro-4-hydroxybenzoic acid, DCC/HOBt | Carboxylic acid activation |
| 2 | N-methylamine, THF, –50°C | Amide bond formation |
| 3 | Ice-cold water wash | Precipitation of crude product |
| 4 | Methanol recrystallization | Purification |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Key Techniques :
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced deshielding in aromatic protons) .
- Elemental Analysis : Validate empirical formula (e.g., C₉H₈FNO₂) .
Advanced Research Questions
Q. How can fluorescence properties of this compound be systematically studied for analytical applications?
- Experimental Design :
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to enhance fluorescence intensity .
- pH Optimization : Test fluorescence at pH 2–10. Maximum intensity is typically observed near pH 5 due to protonation/deprotonation equilibria .
- Temperature Stability : Maintain 25°C to avoid thermal quenching; intensity decreases by ~15% at 40°C .
- Quantitative Parameters :
| Parameter | Value | Significance |
|---|---|---|
| LOD | 0.269 mg/L | Sensitivity threshold |
| LOQ | 0.898 mg/L | Reliable quantification limit |
| RSD% | 1.37 | Precision |
Q. What computational methods are suitable for predicting the reactivity or binding interactions of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) by analyzing hydrogen bonding with the hydroxy and amide groups .
- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity using descriptors like logP and electrostatic potential maps .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts and reaction pathways (e.g., hydrolysis susceptibility) .
Q. How can structural discrepancies in crystallographic data for fluorinated benzamides be resolved?
- X-ray Crystallography : For accurate bond-length/angle measurements, collect data at 173 K to minimize thermal motion artifacts. Resolve disorder in aromatic rings using SHELXL refinement .
- Validation Metrics :
- R-factor : Aim for <0.05 (e.g., 0.034 in similar compounds) .
- Data-to-Parameter Ratio : Ensure >15:1 to avoid overfitting .
Methodological Considerations
- Handling Data Contradictions : If fluorescence intensity varies between studies, re-evaluate solvent purity, excitation wavelength (e.g., λex = 340 nm vs. 320 nm), and detector calibration .
- Synthetic Yield Optimization : Screen coupling reagents (e.g., EDCI vs. DCC) and reaction times (2–6 hours) to balance yield (70–85%) and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
